molecular formula C30H24N2 B081594 1,4-Bis(diphenylamino)benzene CAS No. 14118-16-2

1,4-Bis(diphenylamino)benzene

Cat. No.: B081594
CAS No.: 14118-16-2
M. Wt: 412.5 g/mol
InChI Key: JPDUPGAVXNALOL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It has been used in organophotocatalytic reactions, indicating that it may interact with certain enzymes or proteins

Cellular Effects

Given its use in organophotocatalytic reactions , it may influence cellular processes related to these reactions

Molecular Mechanism

It is known to participate in organophotocatalytic reactions , suggesting it may interact with biomolecules and potentially influence enzyme activity or gene expression

Temporal Effects in Laboratory Settings

Its thermochemical properties, including heat capacities and melting temperatures, have been studied . Information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking.

Metabolic Pathways

Given its use in organophotocatalytic reactions , it may interact with certain enzymes or cofactors, potentially influencing metabolic flux or metabolite levels

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1,4-Benzenediamine, N,N,N’,N’-tetraphenyl- include:

Uniqueness

What sets 1,4-Benzenediamine, N,N,N’,N’-tetraphenyl- apart from similar compounds is its specific molecular structure, which imparts unique electronic properties. These properties make it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .

Properties

IUPAC Name

1-N,1-N,4-N,4-N-tetraphenylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDUPGAVXNALOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065708
Record name 1,4-Benzenediamine, N,N,N',N'-tetraphenyl-
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Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14118-16-2
Record name N1,N1,N4,N4-Tetraphenyl-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14118-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediamine, N1,N1,N4,N4-tetraphenyl-
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Record name 1,4-Benzenediamine, N1,N1,N4,N4-tetraphenyl-
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Record name 1,4-Benzenediamine, N,N,N',N'-tetraphenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Benzenediamine, N1,N1,N4,N4-tetraphenyl-
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Synthesis routes and methods

Procedure details

41.4 g of N,N′-diphenyl-p-phenylenediamine, 66 g of iodobenzene, 100 ml of nitrobenzene, 45 g of K2CO3, 10.8 g of copper powder, and I2 (trace) were put in a four-neck flask of 300-milliliter volume, and were refluxed gently over 24 hours by stirring the same while removing generated water by reflux. Subsequently, steam distillation was carried out, and when a distillate no longer came out, residues were filtered out after cooling, washed with water, and extracted using toluene. After removing toluene by distillation, ethanol was added to the residues, and the mixture was filtered. Recrystallization was carried out using a solvent of toluene and ethanol (toluene:ethanol=4:1 (by volume)), whereby 36.5 g of N,N,N′,N′-tetraphenyl-p-phenylenediamine was obtained. It had a melting point of 200° C. to 202° C.
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Name
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
10.8 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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